molecular formula C12H15NO B056264 4-(Pentyloxy)benzonitrile CAS No. 120893-63-2

4-(Pentyloxy)benzonitrile

Cat. No. B056264
CAS RN: 120893-63-2
M. Wt: 189.25 g/mol
InChI Key: ANZLXEJIUCCEBJ-UHFFFAOYSA-N
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Description

4-(Pentyloxy)benzonitrile, also known as PB, is a chemical compound that has been extensively studied for its potential applications in scientific research. PB is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to have a variety of effects on the central nervous system. In

Scientific Research Applications

Physico-chemical Characterization

4-(Pentyloxy)benzonitrile has been studied for its physico-chemical properties. The Raman and Micro-Raman spectrum of 4-(4-pentenyloxy)benzonitrile has been analyzed . This is important because at high temperatures up to 300°C, it’s possible to analyze the material using optical techniques .

Nonlinear Optical Characterization

The compound has been used in the study of nonlinear optical properties. It has been observed that rings develop in 4-(4-pentenyloxy)benzonitrile after being irradiated by a laser beam while the power is increased . The nonlinear refraction index was measured using the Z-scan technique .

Use in Hybrid Materials

4-(Pentyloxy)benzonitrile has been used in the structural and thermal characterization of hybrid materials based on TEOS and DCN . These hybrid materials have potential applications in various fields, including electronics and optics .

Organic-Inorganic Hybrid Glass

The compound has been used in the study of organic-inorganic hybrid glass and their non-linear optical properties . This could lead to the development of new materials with improved optical properties .

Optomechatronic Technologies

4-(Pentyloxy)benzonitrile has been used in the progress of optomechatronic technologies . This involves the integration of optics, mechanics, and electronics into systems that enhance the efficiency and performance of various technologies .

Synthesis of Benzonitrile

4-(Pentyloxy)benzonitrile can be used in the green synthesis of benzonitrile using ionic liquid with multiple roles as the solvent, catalyst, and stabilizer . This represents a more environmentally friendly approach to chemical synthesis .

Safety and Hazards

The safety data sheet for a related compound, benzonitrile, suggests that it is a combustible liquid and harmful if swallowed or in contact with skin . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

4-pentoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZLXEJIUCCEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433744
Record name 4-n-Pentyloxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pentyloxy)benzonitrile

CAS RN

120893-63-2
Record name 4-n-Pentyloxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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